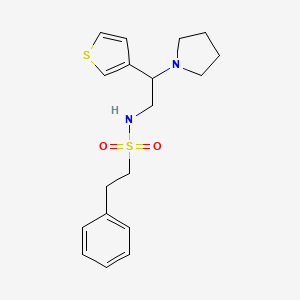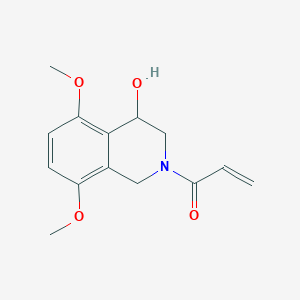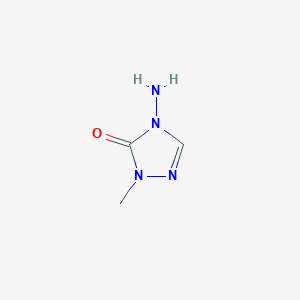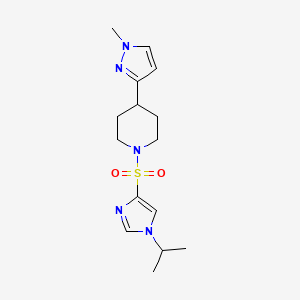
2-phenyl-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)ethanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-phenyl-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)ethanesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as PTE, and it belongs to the class of sulfonamide compounds.
作用機序
The mechanism of action of PTE is not fully understood, but it is believed to involve the modulation of various molecular targets in the body. PTE has been shown to inhibit the activity of enzymes such as carbonic anhydrase and histone deacetylase. It has also been shown to bind to various receptors in the body, including GABA receptors and cannabinoid receptors.
Biochemical and Physiological Effects:
PTE has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the activity of pro-inflammatory enzymes such as COX-2. PTE has also been shown to have anticonvulsant effects by modulating the activity of GABA receptors. Additionally, PTE has been shown to induce apoptosis in cancer cells, which could potentially make it a useful anticancer agent.
実験室実験の利点と制限
One of the main advantages of using PTE in lab experiments is its versatility. PTE has been shown to exhibit a range of biological activities, which makes it useful for studying various diseases and conditions. However, one limitation of using PTE in lab experiments is its potential toxicity. PTE has been shown to have cytotoxic effects in some cell lines, which could limit its use in certain experiments.
将来の方向性
There are several future directions for research on PTE. One area of interest is the potential use of PTE as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is the development of PTE-based anticancer therapies. Additionally, further research is needed to fully understand the mechanism of action of PTE and its potential side effects.
合成法
The synthesis of PTE involves a multi-step process that includes the reaction of 2-bromoacetophenone with pyrrolidine, followed by the reaction of the resulting product with 3-thiophenemethanol. The final step involves the reaction of the resulting compound with sulfonamide, which leads to the formation of PTE.
科学的研究の応用
PTE has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticonvulsant, anticancer, and anti-inflammatory properties. PTE has also been studied for its potential as a treatment for Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
特性
IUPAC Name |
2-phenyl-N-(2-pyrrolidin-1-yl-2-thiophen-3-ylethyl)ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2S2/c21-24(22,13-9-16-6-2-1-3-7-16)19-14-18(17-8-12-23-15-17)20-10-4-5-11-20/h1-3,6-8,12,15,18-19H,4-5,9-11,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHFQEFQTCIHIBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(CNS(=O)(=O)CCC2=CC=CC=C2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[4-(Trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid](/img/structure/B2624192.png)

![N-mesityl-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2624195.png)

![2-(4-chlorophenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2624197.png)


![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(3-methylbutanamido)benzofuran-2-carboxamide](/img/structure/B2624205.png)



![N-[2-(3,4-dimethoxyphenyl)ethyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B2624213.png)

